molecular formula C24H24N2O4 B11564106 N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide

Cat. No.: B11564106
M. Wt: 404.5 g/mol
InChI Key: LKKDARZRZONOHU-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide is an organic compound known for its unique chemical structure and properties. It is a benzamide derivative with potential applications in various fields, including medicinal chemistry and material science. The compound features a benzoyl group, a dimethylamino group, and two methoxy groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The reaction begins with the benzoylation of a suitable precursor, such as 2,5-dimethoxybenzoic acid, using benzoyl chloride in the presence of a base like pyridine.

    Amidation Reaction: The benzoyl intermediate is then reacted with 4-(dimethylamino)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-Benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein labeling due to its fluorescent properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzoyl and methoxy groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(Dimethylamino)benzophenone: Shares the dimethylamino and benzoyl groups but lacks the methoxy groups.

    4-(Dimethylamino)benzoic acid: Contains the dimethylamino group but has a carboxylic acid instead of a benzamide.

    4-(Dimethylamino)benzaldehyde: Similar structure but with an aldehyde group instead of a benzamide.

Uniqueness: 4-Benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide is unique due to the presence of both methoxy groups and the benzamide core, which confer distinct chemical and physical properties. These features enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

4-benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide

InChI

InChI=1S/C24H24N2O4/c1-26(2)18-12-10-17(11-13-18)25-24(28)20-15-21(29-3)19(14-22(20)30-4)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3,(H,25,28)

InChI Key

LKKDARZRZONOHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)OC)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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